4,5,6-Trichloropyrimidin-2-amine

Vue d'ensemble

Description

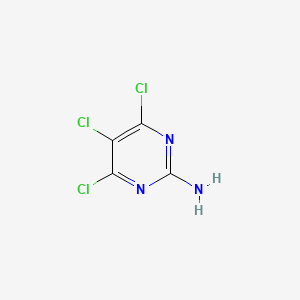

4,5,6-Trichloropyrimidin-2-amine is a chemical compound with the molecular formula C4H2Cl3N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of three chlorine atoms at positions 4, 5, and 6 of the pyrimidine ring and an amino group at position 2. It is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trichloropyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2-aminopyrimidine with chlorine gas in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The reaction mixture is often subjected to purification steps, such as recrystallization or chromatography, to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions: 4,5,6-Trichloropyrimidin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethylformamide.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a substituted pyrimidine derivative.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 4,5,6-trichloropyrimidin-2-amine. Research indicates that certain derivatives exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. For instance, compounds structurally related to this compound demonstrated IC50 values comparable to established anti-inflammatory drugs such as celecoxib . This suggests potential for development as non-steroidal anti-inflammatory drugs (NSAIDs).

1.2 Antitumor Activity

The compound has also been evaluated for its antitumor properties. Studies have shown that derivatives of trichloropyrimidine can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt pathway .

1.3 Antimicrobial Properties

Chlorinated pyrimidines have been studied for their antimicrobial effects as well. The fungicidal and sporicidal properties of related compounds suggest that this compound could be effective against a range of pathogens . This application is particularly relevant in agricultural settings where crop protection is crucial.

Agricultural Applications

2.1 Herbicides and Fungicides

The synthesis of this compound derivatives has been explored for use as herbicides and fungicides. These compounds exhibit selective toxicity towards certain plant species while being less harmful to crops . The chlorinated structure enhances their efficacy in disrupting biochemical pathways critical for pest survival.

2.2 Growth Regulators

Research has indicated that some pyrimidine derivatives can act as growth regulators in plants. They may influence physiological processes such as seed germination and root development . This application could lead to the development of new agricultural products aimed at improving crop yields.

Material Science Applications

3.1 Reactive Dyes

This compound serves as a precursor for synthesizing reactive dyes used in textile applications. Its chlorinated structure allows for the formation of stable dye compounds that can bond effectively with fabric fibers . This application is significant in the textile industry where colorfastness and durability are paramount.

3.2 Polymer Chemistry

In polymer chemistry, trichloropyrimidine derivatives are utilized to modify polymer properties or to synthesize novel polymeric materials with specific functionalities . Their incorporation can enhance thermal stability and mechanical strength.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4,5,6-Trichloropyrimidin-2-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being studied.

Comparaison Avec Des Composés Similaires

2,4,6-Trichloropyrimidin-5-amine: Another trichloropyrimidine derivative with chlorine atoms at different positions.

2,4,5,6-Tetrachloropyrimidine: A compound with four chlorine atoms on the pyrimidine ring.

Uniqueness: 4,5,6-Trichloropyrimidin-2-amine is unique due to the specific positioning of the chlorine atoms and the amino group, which imparts distinct reactivity and properties compared to other trichloropyrimidine derivatives. This unique structure makes it valuable in specific synthetic applications and research studies.

Activité Biologique

4,5,6-Trichloropyrimidin-2-amine is a compound belonging to the pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in pharmacology based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its trichloro substitution on the pyrimidine ring. The presence of chlorine atoms significantly influences its reactivity and biological activity. The molecular formula is C4H3Cl3N2, and it exhibits properties typical of halogenated pyrimidines, such as increased lipophilicity and potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Inhibition of COX-2 can lead to reduced production of pro-inflammatory mediators like prostaglandins .

- Cytokine Modulation : It affects the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins through modulation of the nuclear factor kappa B (NF-κB) signaling pathway .

- Antimicrobial Activity : Related compounds have demonstrated significant antibacterial effects against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- Anti-inflammatory Effects : In vitro studies have shown that this compound significantly inhibits COX-2 activity with an IC50 comparable to standard anti-inflammatory drugs like celecoxib .

- Antimicrobial Assessment : A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated a notable reduction in bacterial growth against E. coli and P. aeruginosa, supporting its potential as a lead compound for developing new antibiotics.

- Cytotoxicity in Cancer Models : Research involving prostate cancer cell lines demonstrated that this compound could induce apoptosis and inhibit cell proliferation via PI3K/Akt pathway modulation . These findings suggest it may serve as a candidate for cancer therapeutics.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored; however, its structural characteristics imply potential for oral bioavailability and distribution due to its moderate lipophilicity. Stability studies indicate that the compound is stable under physiological conditions but may degrade under extreme pH or oxidative environments.

Propriétés

IUPAC Name |

4,5,6-trichloropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3N3/c5-1-2(6)9-4(8)10-3(1)7/h(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUTUCGOBIRQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323205 | |

| Record name | 4,5,6-trichloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51501-53-2 | |

| Record name | 51501-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6-trichloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.